L-Ascorbic Acid-1,3-13C2 L-Ascorbic Acid-1,3-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206203
InChI:
SMILES:
Molecular Formula: C₄¹³C₂H₈O₆
Molecular Weight: 178.11

L-Ascorbic Acid-1,3-13C2

CAS No.:

Cat. No.: VC0206203

Molecular Formula: C₄¹³C₂H₈O₆

Molecular Weight: 178.11

* For research use only. Not for human or veterinary use.

L-Ascorbic Acid-1,3-13C2 -

Specification

Molecular Formula C₄¹³C₂H₈O₆
Molecular Weight 178.11

Introduction

Chemical Structure and Properties

Molecular Structure

The chemical structure of L-ascorbic acid features:

  • A five-membered lactone ring

  • A side chain with two hydroxyl groups

  • An enediol group that contributes to its antioxidant properties

The carbon-13 labeling in L-Ascorbic Acid-1,3-13C2 occurs at:

  • Position 1, which is part of the lactone ring and contains a carbonyl group

  • Position 3, which is part of the enediol group critical for the antioxidant function

Spectroscopic Properties

The presence of 13C isotopes at positions 1 and 3 creates distinct spectroscopic features that differentiate this compound from regular ascorbic acid when analyzed by NMR spectroscopy. These features include:

  • Characteristic 13C-13C spin couplings (J-couplings) between the two labeled carbon atoms

  • Longer spin-lattice relaxation times (T1) compared to unlabeled regions

  • Unique chemical shift patterns that allow for specific detection

Table 1: Spectroscopic Properties of L-Ascorbic Acid-1,3-13C2 Compared to Other Forms

Carbon PositionChemical Shift (ppm)J-Coupling (Hz)T1 Relaxation (s)
C1177.8291.6~15-20
C3175.8184.3/43.1~15-20

Note: Values based on comparable 13C-labeled ascorbic acid derivatives at 9.4T

Applications in Biomedical Research

Nuclear Magnetic Resonance Studies

L-Ascorbic Acid-1,3-13C2 offers significant advantages for NMR-based investigations of vitamin C metabolism. The incorporation of two 13C atoms at positions 1 and 3 creates characteristic spin coupling patterns that allow spectral discrimination of this compound from other metabolites with overlapping resonances .

This property is particularly valuable because normal 13C NMR studies of ascorbic acid in vivo are challenging due to its relatively low concentration compared to other cellular metabolites and spectral overlap issues. The 13C-13C homonuclear spin coupling introduced by the dual labeling creates distinct spectral features that enable clearer detection .

Research indicates that the first in vivo detection of vitamin C with NMR in mammalian liver was achieved using 13C-labeled ascorbic acid. In these studies, ascorbic acid was monitored noninvasively in rat liver by "whole body" 13C NMR spectroscopy at high field after infusion of labeled glucose precursors .

Metabolic Pathway Investigations

L-Ascorbic Acid-1,3-13C2 serves as a valuable tool for investigating the metabolic pathways of vitamin C in biological systems. The strategic labeling at positions 1 and 3 allows researchers to:

  • Track the fate of these specific carbon atoms during metabolic transformations

  • Identify intermediate metabolites in the ascorbic acid degradation pathway

  • Quantify conversion rates between different metabolic pools

Studies examining the degradation of ascorbic acid have shown that it breaks down non-enzymatically, with some pathways leading to oxalate formation. The exact amount of oxalate formed from ascorbic acid degradation has been difficult to determine precisely, but isotopically labeled compounds like L-Ascorbic Acid-1,3-13C2 can help resolve these questions by allowing researchers to specifically track labeled atoms through various metabolic fates .

Redox Status Investigations

One of the most promising applications of L-Ascorbic Acid-1,3-13C2 is in the assessment of redox status in living systems. Vitamin C exists in different oxidation states, primarily as reduced ascorbic acid (AA) and oxidized dehydroascorbic acid (DHA) .

Research has demonstrated that hyperpolarized 13C-labeled vitamin C derivatives can serve as noninvasive biomarkers of redox status in vivo. Similar to studies using [1-13C]-labeled forms, L-Ascorbic Acid-1,3-13C2 can potentially provide insights into:

  • The balance between oxidized and reduced forms of vitamin C

  • Tissue-specific redox environments

  • Changes in redox status associated with various pathological conditions

Studies with other labeled forms of vitamin C have shown that extracellular oxidation of [1-13C]-AA and intracellular reduction of [1-13C]-DHA can be observed in cell suspensions, and that [1-13C]-DHA reduction can be detected in tumors in vivo .

Comparison with Other Isotopically Labeled Ascorbic Acid Variants

Various isotopically labeled forms of ascorbic acid have been developed for different research applications. L-Ascorbic Acid-1,3-13C2 represents just one specific labeling pattern among several commercially available options.

Table 2: Comparison of Different Isotopically Labeled Ascorbic Acid Variants

CompoundFormulaMolecular Weight (g/mol)Key Applications
L-[1-13C]ascorbic acid13CC5H8O6177.12Redox status monitoring, hyperpolarized MRI studies
L-[3-13C]ascorbic acid13CC5H8O6177.12Metabolic pathway tracing
L-[1,3-13C2]ascorbic acid13C2C4H8O6178.11Enhanced NMR detection, metabolic studies
L-[1,6-13C2]ascorbic acid13C2C4H8O6178.11End-product formation studies
L-[UL-13C6]ascorbic acid13C6H8O6182.08Complete metabolic tracking
L-[6,6'-2H2]ascorbic acidC6H6D2O6178.14Hydrogen exchange studies

Data compiled from multiple sources

Each labeling pattern offers specific advantages depending on the research question:

  • Single-position labeling (e.g., [1-13C]) provides focused tracking of specific carbon atoms

  • Dual-position labeling (e.g., [1,3-13C2]) allows detection of coupled signals and improved spectral discrimination

  • Uniform labeling ([UL-13C6]) enables comprehensive tracking of all carbon atoms in the molecule

  • Deuterium labeling targets hydrogen exchange processes

QuantityApproximate Price (USD)
0.25 g1,630
0.50 g3,110
1.0 g5,900

Pricing data from Omicron Biochemicals, Inc.

These prices represent the significant investment required for research involving this specialized compound, which reflects the technical challenges in synthesizing precisely labeled materials with high isotopic purity.

Future Research Directions

The unique properties of L-Ascorbic Acid-1,3-13C2 position it as a valuable tool for advancing several areas of biomedical research:

Advanced Metabolic Imaging

The development of hyperpolarized 13C magnetic resonance spectroscopy techniques combined with isotopically labeled compounds like L-Ascorbic Acid-1,3-13C2 creates new possibilities for in vivo metabolic imaging. These techniques could allow real-time visualization of vitamin C metabolism and redox processes in living organisms .

Personalized Nutritional Requirements

The precise tracking capabilities offered by L-Ascorbic Acid-1,3-13C2 could help better determine individualized vitamin C requirements based on metabolism rates. By infusing subjects with stable isotopes of ascorbic acid, researchers could more accurately determine turnover rates and requirements across different populations .

Pathology Investigations

Given the association between oxidative stress and various diseases, L-Ascorbic Acid-1,3-13C2 could serve as a valuable probe for investigating redox imbalances in conditions ranging from cancer to neurodegenerative disorders. Research with similar compounds has demonstrated potential applications for imaging inflammation and monitoring the brain's vitamin C utilization .

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